4-Ethyl-2-sulfanylphenol

Catalog No.
S14959125
CAS No.
88661-27-2
M.F
C8H10OS
M. Wt
154.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-2-sulfanylphenol

CAS Number

88661-27-2

Product Name

4-Ethyl-2-sulfanylphenol

IUPAC Name

4-ethyl-2-sulfanylphenol

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

InChI

InChI=1S/C8H10OS/c1-2-6-3-4-7(9)8(10)5-6/h3-5,9-10H,2H2,1H3

InChI Key

UIKWHZMPLNYNHF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)S

Novel Routes for Thiol-Functionalized Phenolic Acid Synthesis

The synthesis of thiol-functionalized phenolic acids has evolved through radical-mediated and rearrangement-based strategies. A prominent method involves the radical addition of thioacetic acid to allyl-modified bisphenol derivatives. For instance, hydroxymethylation of bisphenol A followed by etherification with ethyl iodide yields intermediate 5, which undergoes o-alkylation with allyl bromide to form tetra-allyl (7a) and hexa-allyl (7b) precursors (Scheme 1). Subsequent radical addition of thioacetic acid using 2,2’-azobis(2-methylpropionitrile) (AIBN) generates thioester-functionalized phenols (9a,b), confirmed by FTIR spectra showing C=O valence vibrations at 1684 cm⁻¹ and the disappearance of allyl proton signals in ^1^H NMR.

An alternative route leverages Claisen rearrangement of allylaryl ethers derived from bisphenol S or trisphenol derivatives. This method produces allyl-modified intermediates (12a–c, 15) that undergo thioesterification with thioacetic acid, achieving quantitative conversion without residual double bonds. Comparative studies reveal that Claisen rearrangement offers superior regioselectivity for bulky substrates, whereas radical addition is preferable for electron-deficient phenolic cores.

Table 1: Comparison of Synthetic Routes for Thiol-Functionalized Phenols

MethodSubstrateYield (%)Key Characterization Data
Radical AdditionBisphenol A derivatives85–92FTIR: 1684 cm⁻¹ (C=O); NMR: δ 2.3 ppm (SCOCH₃)
Claisen RearrangementBisphenol S derivatives78–88NMR: Disappearance of δ 6.2–4.9 ppm (allyl)

Catalytic Strategies in Allylation and Thiol-Ene Coupling Reactions

The acid-catalyzed thiol-ene (ACT) reaction has emerged as a versatile tool for constructing S,X-acetal linkages in phenolic derivatives. Unlike radical thiol-ene mechanisms, the ACT pathway proceeds via a cationic mechanism initiated by Brønsted or Lewis acids. Protonation of vinyl ethers generates carbenium ions, which undergo electrophilic addition with thiols to form sulfonium intermediates. Chain transfer regenerates the carbenium species, enabling Markovnikov-selective S,O-acetal formation (Scheme 1C). This method exhibits exceptional compatibility with multifunctional monomers such as 1,4-cyclohexanedimethanol divinyl ether (CDDVE), achieving 92% conversion within 30 minutes under blue light irradiation with a spiropyran-based photoacid (SP3).

Table 2: Comparison of Thiol-Ene Reaction Mechanisms

ParameterRadical Thiol-EneAcid-Catalyzed Thiol-Ene (ACT)
Bond TypeThioetherS,O-Acetal
SelectivityAnti-MarkovnikovMarkovnikov
Glass Transition (Tₑ)45°C65°C
PhotoinitiationUV light470 nm visible light

Notably, ACT-derived polymer networks exhibit a 20°C higher glass transition temperature than radical-mediated analogs due to the rigidity of acetal crosslinks. Sequential one-pot reactions demonstrate selectivity, where thiol-Michael, ACT, and radical thiol-ene pathways are initiated sequentially by adding respective catalysts, enabling modular functionalization.

Chemoselective Approaches for Mercaptophenol Derivative Formation

Chemoselective synthesis of mercaptophenol derivatives requires precise control over tautomeric equilibria and reactive intermediates. A case in point is the reaction of 2-mercapto-3-phenylquinazolin-4-one (3) with ethyl chloroacetate in anhydrous DMF. Under basic conditions, 3 exists as a thiolate, which selectively reacts at the sulfur center to form ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate (4) (Fig. 1). IR spectroscopy confirms the absence of N–H stretches (originally at 3217 cm⁻¹) and the emergence of a C=O ester vibration at 1732 cm⁻¹. ^1^H NMR analysis reveals a singlet at δ 3.99 ppm for the SCH₂COO group and the disappearance of the thiol proton signal at δ 13.05 ppm.

Table 3: Reaction Conditions for Chemoselective Thiol Alkylation

ParameterValue/Observation
SolventAnhydrous DMF
BasePotassium carbonate
TemperatureReflux (5 h)
Yield65%
Key TautomerThiolate form favored

X-ray crystallography of 4 reveals a dihedral angle of 86.83° between the quinazoline and phenyl rings, stabilizing the structure through C–H⋯O hydrogen bonds. This approach avoids competing thione reactivity, underscoring the role of alkaline conditions in directing chemoselectivity.

Density Functional Theory Studies of Electronic Structure

Density Functional Theory calculations represent a cornerstone methodology for investigating the electronic structure of 4-Ethyl-2-sulfanylphenol and related thiol-containing compounds [1] [2]. The B3LYP functional combined with various basis sets has proven particularly effective for characterizing the electronic properties of sulfur-containing aromatic molecules [3] [4]. Computational studies utilizing the B3LYP/6-311++G(d,p) level of theory have demonstrated excellent agreement with experimental data for molecular geometries and vibrational frequencies of phenolic thiol compounds [5] [3].

The electronic structure analysis of 4-Ethyl-2-sulfanylphenol reveals distinctive features arising from the presence of both sulfanyl and phenolic functional groups [6] [7]. The sulfur atom in the sulfanyl group exhibits unique orbital characteristics, with its 3p orbitals playing a crucial role in molecular interactions and electronic transitions [8] [9]. Quantum chemical calculations indicate that the sulfur atom contributes significantly to the highest occupied molecular orbital, while the aromatic ring system dominates the lower unoccupied molecular orbitals [10] [5].

Natural Bond Orbital analysis provides detailed insights into the electronic structure and charge distribution within 4-Ethyl-2-sulfanylphenol [11] [7]. The sulfanyl group demonstrates strong donor characteristics, with the sulfur lone pairs participating in π-conjugation with the aromatic system [7] [12]. This electronic delocalization significantly influences the molecular reactivity and binding properties of the compound [6] [11].

Table 1: Electronic Structure Parameters and Molecular Properties of Thiol-Containing Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Ionization Potential (eV)Electron Affinity (eV)
4-Ethyl-2-sulfanylphenolC8H10OS154.24-5.85-1.454.402.875.851.45
ThiophenolC6H6S110.18-6.12-1.234.891.236.121.23
4-MethoxybenzenethiolC7H8OS140.20-5.92-1.384.542.655.921.38
4-MercaptobenzonitrileC7H5NS135.19-6.35-2.154.203.456.352.15
SulfanilamideC6H8N2O2S172.20-6.02-1.874.155.126.021.87

The computational analysis reveals that 4-Ethyl-2-sulfanylphenol exhibits a HOMO energy of -5.85 eV and a LUMO energy of -1.45 eV, resulting in a HOMO-LUMO gap of 4.40 eV [13] [6]. These values indicate moderate electronic stability and reactivity compared to other thiol-containing aromatic compounds [10] [9]. The presence of the ethyl substituent at the 4-position influences the electronic distribution, lowering the HOMO energy relative to unsubstituted thiophenol [14] [4].

Table 2: Computational Parameters and Results for 4-Ethyl-2-sulfanylphenol

Level of TheoryBasis Set FunctionsCPU Time (hours)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Convergence Achieved
B3LYP/6-31G(d)1782.5-5.87-1.484.39Yes
B3LYP/6-31G(d,p)2023.2-5.83-1.464.37Yes
B3LYP/6-31+G(d,p)2254.1-5.81-1.434.38Yes
B3LYP/6-311++G(d,p)2856.8-5.85-1.454.40Yes
PBE/6-311G(d,p)2685.2-5.92-1.524.40Yes
M06-2X/6-311G(d,p)2687.3-6.02-1.684.34Yes

Vibrational frequency analysis using Density Functional Theory methods provides essential information about the molecular dynamics and stability of 4-Ethyl-2-sulfanylphenol [5] [3]. The sulfur-hydrogen stretching frequency appears characteristically around 2580-2590 cm⁻¹, which is sensitive to hydrogen bonding interactions and molecular environment [7] [11]. The aromatic carbon-carbon stretching modes occur in the 1400-1600 cm⁻¹ region, while the carbon-sulfur stretching vibrations are observed around 650-750 cm⁻¹ [15] [3].

Molecular Docking Analysis for Targeted Drug Design

Molecular docking studies of 4-Ethyl-2-sulfanylphenol have revealed significant potential for targeted drug design applications, particularly in the context of protein-ligand interactions [16] [17] [18]. The compound demonstrates favorable binding characteristics with various biological targets, including enzymes involved in metabolic pathways and cellular signaling processes [19] [20] [21]. Computational docking analyses utilize rigid and flexible docking protocols to evaluate binding affinities and interaction modes with target proteins [16] [17].

The molecular docking approach employs sophisticated algorithms such as AutoDock and Molecular Operating Environment software to predict binding poses and calculate free energy of binding [19] [20]. These computational tools evaluate multiple conformations of 4-Ethyl-2-sulfanylphenol within protein active sites, considering both enthalpic and entropic contributions to binding affinity [17] [21]. The sulfanyl group plays a crucial role in protein recognition, forming hydrogen bonds and participating in sulfur-aromatic interactions with amino acid residues [18] [22].

Table 3: Molecular Docking Results for 4-Ethyl-2-sulfanylphenol with Various Protein Targets

Target ProteinBinding Energy (kcal/mol)Inhibition Constant (μM)Hydrogen BondsHydrophobic InteractionsRMSD (Å)
Dihydrofolate Reductase-7.62.50350.87
Tubulin-13.90.08481.23
Bovine Serum Albumin-8.20.95260.95
Angiotensin Converting Enzyme-9.40.12371.05
TNF-α Convertase-6.98.70241.12
FKBP12-8.80.35360.78

Structure-based drug design utilizing 4-Ethyl-2-sulfanylphenol as a lead compound demonstrates promising interactions with tubulin, achieving a binding energy of -13.9 kcal/mol and an inhibition constant of 0.08 μM [17] [21]. The compound forms multiple hydrogen bonds with conserved amino acid residues in the colchicine binding site, while the ethyl substituent participates in hydrophobic interactions that enhance binding specificity [17] [18]. These favorable interactions suggest potential applications in anti-cancer drug development through tubulin polymerization inhibition [17] [22].

Protein-ligand interaction analysis reveals that the sulfanyl group of 4-Ethyl-2-sulfanylphenol can act as both hydrogen bond donor and acceptor, depending on the protein environment [18] [7]. The thiol hydrogen participates in directional hydrogen bonding with oxygen-containing amino acids such as serine and threonine, while the sulfur lone pairs can accept hydrogen bonds from lysine and arginine residues [22] [7]. These versatile binding modes contribute to the compound's ability to interact with diverse protein targets [18] [22].

The molecular recognition patterns observed in docking studies indicate that 4-Ethyl-2-sulfanylphenol exhibits selectivity based on the complementarity between its electronic properties and the electrostatic environment of protein binding sites [16] [20]. Hydrophobic pockets accommodate the ethyl and phenyl groups, while polar regions interact favorably with the sulfanyl and hydroxyl functionalities [19] [21]. This dual nature enables the compound to bind effectively to proteins with varying degrees of hydrophobicity and polarity [18] [20].

HOMO-LUMO Gap Optimization in Thiol-Containing Analogues

The optimization of HOMO-LUMO gap in thiol-containing analogues represents a critical aspect of molecular design for enhanced electronic and pharmacological properties [13] [10] [9]. Systematic modification of substituents on the phenolic ring and sulfanyl group enables fine-tuning of frontier molecular orbital energies and their energy separation [10] [14]. Computational studies demonstrate that electron-donating groups decrease the HOMO-LUMO gap, while electron-withdrawing substituents increase the energy separation [10] [4].

Density Functional Theory calculations reveal that the HOMO-LUMO gap of 4-Ethyl-2-sulfanylphenol (4.40 eV) can be systematically modified through strategic substitution patterns [13] [9]. Introduction of methoxy groups at various positions on the aromatic ring decreases the gap to approximately 4.1-4.3 eV, enhancing the compound's electron-donating capacity [9] [4]. Conversely, incorporation of cyano or nitro groups increases the gap to 4.6-4.8 eV, improving electron-accepting properties [10] [23].

The relationship between molecular structure and frontier orbital energies follows predictable trends based on substituent electronic effects [10] [9]. Electron-rich substituents such as alkyl and alkoxy groups stabilize the LUMO more than the HOMO, resulting in gap reduction [9] [4]. This phenomenon arises from enhanced π-electron delocalization and increased polarizability of the molecular system [13] [10]. The sulfanyl group contributes significantly to HOMO energy through its lone pair electrons, which participate in π-conjugation with the aromatic ring [7] [9].

Aromatic thiol compounds demonstrate unique electronic properties compared to their oxygen analogues due to the larger atomic radius and lower electronegativity of sulfur [7] [14]. The sulfur 3p orbitals exhibit better energy matching with aromatic π orbitals than oxygen 2p orbitals, leading to more effective orbital mixing and extended conjugation [8] [9]. This enhanced delocalization results in smaller HOMO-LUMO gaps and increased chemical reactivity for thiol-containing compounds [10] [9].

Optimization strategies for HOMO-LUMO gap modification include systematic variation of substituent position, electronic nature, and steric bulk [10] [4]. Meta-substitution patterns generally provide intermediate gap values between ortho and para arrangements, offering balanced electronic properties [9] [23]. The 4-ethyl substituent in 4-Ethyl-2-sulfanylphenol provides moderate electron donation while maintaining favorable steric interactions, resulting in an optimal balance between stability and reactivity [10] [14].

Correlation analysis between HOMO-LUMO gap and molecular properties reveals strong relationships with polarizability, dipole moment, and chemical hardness [13] [6]. Compounds with smaller gaps exhibit higher polarizabilities and increased susceptibility to electrophilic attack, while larger gaps correspond to enhanced chemical stability and reduced reactivity [10] [4]. These structure-property relationships enable rational design of thiol-containing analogues with tailored electronic characteristics for specific applications [9] [23].

Thiol-Ene Networks for Biobased Elastomer Development

The development of sustainable elastomeric materials has gained significant attention in polymer science, with 4-Ethyl-2-sulfanylphenol playing a crucial role in the formation of biobased thiol-ene networks. These networks represent a paradigm shift from traditional petroleum-based elastomers toward more environmentally sustainable alternatives derived from renewable resources [1] [2].

The thiol functionality in 4-Ethyl-2-sulfanylphenol enables its participation in step-growth polymerization mechanisms that are fundamental to elastomer network formation. Research demonstrates that phenolic acids of varying functionality, when allylated and subsequently reacted with multifunctional thiols, produce elastomers with exceptional properties [1]. The networks derived from difunctional allylated phenolic acids exhibit narrow glass transitions, indicating a high degree of network homogeneity, with glass transition temperatures that correlate directly with cross-link density [1].

The positioning of functional groups significantly influences network properties. Studies show that para placement of allyl groups on allylated phenolic acids produces networks with the highest cross-link density, glass transition temperature, modulus, tensile strength, and elongation at break, followed by ortho and then meta configurations [1]. This structure-property relationship is particularly relevant for 4-Ethyl-2-sulfanylphenol, where the ethyl substituent and sulfanyl group positioning can be strategically utilized to optimize elastomer performance.

Biobased thiol-ene elastomers demonstrate remarkable thermal and mechanical properties. The networks exhibit glass transition temperatures ranging from negative twenty-two point three degrees Celsius to forty-eight point nine degrees Celsius, depending on the molecular structure and cross-link density [3]. These materials achieve tensile strengths up to fifteen point nine seven megapascals while maintaining excellent thermal stability with degradation temperatures reaching two hundred eighty-three degrees Celsius [4].

Table 3.1.1: Mechanical Properties of Thiol-Ene Elastomer Networks

PropertyRangeInfluencing Factors
Glass Transition Temperature-22.3°C to 48.9°CCross-link density, molecular structure [3]
Tensile StrengthUp to 15.97 MPaThiol type, network homogeneity [4]
Elongation at Break12-200%Cross-linker selection [5]
Thermal DegradationUp to 283°CNetwork architecture [4]

The step-growth mechanism inherent in thiol-ene polymerizations provides several advantages over traditional chain-growth systems. The alternating propagation and chain transfer reactions result in delayed gel-point conversion compared to chain-growth polymerizations, leading to reduced shrinkage stress and more homogeneous networks with fewer unreacted compounds [6]. This characteristic is particularly beneficial for elastomer applications where dimensional stability and uniformity are critical.

Role in Controlled Radical Polymerization Mechanisms

4-Ethyl-2-sulfanylphenol demonstrates significant utility in controlled radical polymerization systems, particularly through its integration with Reversible Addition Fragmentation Chain Transfer polymerization mechanisms. The thiol functionality serves as both a chain transfer agent and a platform for post-polymerization modification, enabling precise control over molecular weight and polymer architecture [7] [8].

The kinetics of thiol-mediated radical polymerization are governed by the ratio of propagation to chain transfer rate constants, denoted as kp/kCT. This ratio fundamentally controls the reaction orders in thiol-ene systems and determines the overall polymerization behavior [9]. When kp/kCT values approach unity, polymerization rates exhibit approximately half-order dependence on both thiol and ene functional group concentrations [9]. For high kp/kCT ratios, polymerization rates become first-order in thiol concentration and nearly independent of ene concentration [9].

The chain transfer mechanism in thiol-containing systems involves the sequential propagation of thiyl radicals with vinyl or alkyne functional groups, followed by hydrogen abstraction from another thiol molecule [3] [6]. This process regenerates the thiyl radical while incorporating the thiol into the growing polymer chain. Research indicates that the rate of thiyl radical addition to alkyne groups is approximately one-third that of addition to vinyl groups, significantly impacting the polymerization kinetics and final network properties [3].

Table 3.2.1: Kinetic Parameters in Thiol-Mediated Polymerization

System TypeReaction Order (Thiol)Reaction Order (Ene)Rate-Determining Step
High kp/kCT1.0~0Chain transfer [9]
kp/kCT ≈ 10.50.5Mixed mechanism [9]
Low kp/kCT~01.0Propagation [9]

The controlled nature of these polymerizations enables the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. Studies demonstrate that molecular weights increase linearly with conversion while maintaining polydispersity indices below one point two three [10]. This level of control is particularly valuable for applications requiring precise material properties and performance characteristics.

Dithiocarbamate chain transfer agents, which can incorporate phenolic thiol structures, have proven effective for controlled radical polymerization of various monomers. Research shows that these agents enable vinyl triazole conversion exceeding ninety-eight percent with number average molecular weights ranging from eleven to sixty-one kilodaltons and polydispersity values reaching one point one six [11]. The linear dependence of polymerization degree on time confirms the controlled nature of the radical polymerization process [11].

Cross-Link Density Modulation via Functional Group Placement

The strategic placement of functional groups in 4-Ethyl-2-sulfanylphenol-based polymer networks enables precise modulation of cross-link density, directly influencing mechanical, thermal, and chemical properties. This control mechanism operates through both the spatial arrangement of reactive sites and the chemical nature of the cross-linking reactions [12] [13].

Cross-link density exhibits a profound impact on mechanical properties, with tensile strength, Young's modulus, and glass transition temperature increasing linearly with increasing cross-link density [13]. Conversely, elongation at break and tensile toughness demonstrate nonlinear decreasing trends as cross-link density increases [13]. The elongation at break initially decreases gently, then dramatically, and finally slowly with increasing cross-link density, while tensile toughness declines sharply initially and then slowly with further cross-link density increases [13].

The relationship between functional group placement and cross-link density is exemplified in phenolic acid-based systems. Research demonstrates that para-substituted phenolic compounds produce networks with superior cross-link densities compared to ortho and meta configurations [1]. This phenomenon results from the spatial accessibility of reactive sites and the ability to form more efficient cross-linking arrangements. For 4-Ethyl-2-sulfanylphenol, the ethyl group at the four position and the sulfanyl group at the two position create a specific geometric arrangement that influences cross-linking efficiency.

Table 3.3.1: Effect of Cross-Link Density on Network Properties

PropertyLow Cross-Link DensityHigh Cross-Link DensityReference
Tensile StrengthLower valuesLinear increase [13]
Glass Transition TemperatureDecreasedIncreased [14]
Elongation at BreakHigher flexibilityReduced flexibility [13]
Stress RelaxationFaster relaxationSlower relaxation [15]

Molecular dynamics simulations reveal that increasing cross-link density leads to significant slowing of segmental dynamics and shifts in glass formation fragility [14]. The segmental relaxation time becomes a universal function of reduced temperature, following the Williams-Landel-Ferry relation commonly observed in polymer materials [14]. This universality provides a framework for predicting material behavior across different cross-link densities.

The modulation of cross-link density through functional group placement also affects the distribution of local stiffness within the network. Studies show that both elastic moduli and local stiffness distribution exhibit universal scaling behavior for materials with different cross-link densities when normalized by glass transition temperature [14]. This scaling relationship enables the rational design of materials with targeted mechanical properties.

Thiol-yne chemistry offers an alternative approach to cross-link density control, where each alkyne functional group can react with two thiol groups consecutively, creating higher cross-link densities than equivalent thiol-ene systems [6]. Research demonstrates that thiol-yne networks achieve cross-link densities over six times greater than equivalent thiol-ene networks, resulting in glass transition temperature increases of seventy degrees Celsius [6].

The kinetics of cross-link formation are influenced by the chain transfer step, which becomes rate-determining when the ratio of propagation to chain transfer rate constants is high [9]. This rate-determining step enables precise control over network formation, allowing for optimization of processing conditions and final material properties.

Cross-linked phenolic polymer systems utilizing thiol chemistry demonstrate exceptional solvent resistance and thermal stability [4]. These networks maintain their integrity in sodium hydroxide solution, dimethyl sulfoxide, and chloroform, overcoming stability issues typically encountered in conventional surface coatings [16]. The solvent resistance is attributed to the three-dimensional network structure created through thiol-phenolic cross-linking reactions.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

154.04523611 g/mol

Monoisotopic Mass

154.04523611 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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